molecular formula C23H11F4N5O2S B11490129 N-[(2,4-difluorophenyl)carbonyl]-2,4-difluoro-N-[7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

N-[(2,4-difluorophenyl)carbonyl]-2,4-difluoro-N-[7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11490129
M. Wt: 497.4 g/mol
InChI Key: LDFLABRDEVHZSA-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that features a combination of fluorinated benzoyl groups and a thiophene-substituted triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include various fluorinating agents, thiophene derivatives, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives .

Scientific Research Applications

N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIFLUOROBENZOYL)-2,4-DIFLUORO-N-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its combination of fluorinated benzoyl groups and a thiophene-substituted triazolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H11F4N5O2S

Molecular Weight

497.4 g/mol

IUPAC Name

N-(2,4-difluorobenzoyl)-2,4-difluoro-N-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C23H11F4N5O2S/c24-12-3-5-14(16(26)10-12)20(33)31(21(34)15-6-4-13(25)11-17(15)27)23-29-22-28-8-7-18(32(22)30-23)19-2-1-9-35-19/h1-11H

InChI Key

LDFLABRDEVHZSA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N(C(=O)C4=C(C=C(C=C4)F)F)C(=O)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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